Lipophilicity (LogP) Comparison: 1,1-Bis(allyloxy)decane vs. 1,1-Bis(allyloxy)butane
1,1-Bis(allyloxy)decane exhibits a calculated LogP (XLogP3-AA) of 5.9, reflecting its high lipophilicity due to its C10 alkyl chain [1]. This value is significantly higher than the calculated LogP of ~3.7 for 1,1-bis(allyloxy)butane, its C4 homolog . The greater hydrophobicity of the decane derivative is expected to enhance its solubility and compatibility in non-polar media, such as hydrocarbon rubbers and oils, making it a more suitable coagent for those specific applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.9 (XLogP3-AA) |
| Comparator Or Baseline | 1,1-Bis(allyloxy)butane: ~3.7 (calculated LogP) |
| Quantified Difference | ΔLogP ≈ +2.2 |
| Conditions | Calculated physicochemical property using XLogP3-AA algorithm. |
Why This Matters
A higher LogP indicates superior solubility in non-polar matrices, which is a critical selection criterion for coagents used in the vulcanization of hydrophobic elastomers like EPM and EPDM.
- [1] Basechem.org. 1,1-Bis(allyloxy)decane - Physicochemical Properties. Accessed April 2026. View Source
